Angelicin Angelicin Angelicin is a furanocoumarin.
Angelicin is a natural product found in Hoita macrostachya, Mandragora autumnalis, and other organisms with data available.
Angelicin is found in coriander. Angelicin is a constituent of roots and leaves of angelica (Angelica archangelica). Angelicin is found in roots and on surface of parsnips and diseased celery.Angelicin is a furanocoumarin. It can be found in Bituminaria bituminosa. It is present in the list of IARC Group 3 carcinogens (Angelicin plus ultraviolet A radiation). (Wikipedia).
See also: Angelica archangelica root (part of); Cullen corylifolium fruit (part of).
Brand Name: Vulcanchem
CAS No.: 523-50-2
VCID: VC21335257
InChI: InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H
SMILES:
Molecular Formula: C11H6O3
Molecular Weight: 186.16 g/mol

Angelicin

CAS No.: 523-50-2

VCID: VC21335257

Molecular Formula: C11H6O3

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

Angelicin - 523-50-2

Description

Angelicin is a furocoumarin compound that has garnered significant attention in recent years due to its diverse biological activities. It is structurally related to psoralen, another well-known furocoumarin used in phototherapy. Angelicin is primarily isolated from Angelica Sinensis, a plant widely used in traditional Chinese medicine for its anti-inflammatory, anti-aging, and other medicinal properties .

Biological Activities of Angelicin

Angelicin exhibits a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and immunomodulatory effects. These properties make it a promising candidate for therapeutic applications.

Anti-Inflammatory and Immunomodulatory Effects

Angelicin has been shown to alleviate the progression of post-trauma osteoarthritis by regulating M1/M2 macrophage polarization via the STAT3/p-STAT3 pathway . This suggests its potential therapeutic value in managing chronic inflammation.

Other Biological Activities

In addition to its anti-cancer and anti-inflammatory effects, angelicin exhibits anti-bacterial and anti-viral activities. For instance, it has shown antiviral activity against γ-herpesvirus .

Mechanism of Action

The mechanisms underlying angelicin's biological activities involve several key pathways:

  • Apoptosis Induction: Angelicin induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

  • Cell Cycle Arrest: It arrests the cell cycle, preventing cancer cell proliferation .

  • STAT3/p-STAT3 Pathway: Angelicin modulates macrophage polarization through this pathway, which is crucial for its anti-inflammatory effects .

  • ERK and JNK Signaling: Activation of these pathways contributes to angelicin's anti-cancer effects by promoting apoptosis and inhibiting metastasis .

Anti-Cancer Effects

Cell LineEffect of Angelicin
SH-SY5YInduces apoptosis
A549Inhibits cell growth
HepG2Induces apoptosis
Huh-7Inhibits cell growth

Inhibition of Tubulin Polymerization

CompoundInhibition of Tubulin Polymerization (%)Half-Maximal Inhibitory Concentration (μM)
Angelicin57.1 ± 6.37.92 ± 1.9
Psoralen30.13 ± 6.13Not specified

Inhibition of Histone Deacetylase 8 (HDAC8)

CompoundInhibition of HDAC8 (%)Binding Energy (kcal/mol)
Angelicin33.86 ± 2.86-77.23 ± 0.73
Psoralen30.70 ± 3.52-72.75 ± 1.82

Future Perspectives

While angelicin shows promising therapeutic potential, further studies are needed to fully understand its pharmacokinetics and clinical applications. Network pharmacology and molecular docking studies can provide insights into its molecular targets and mechanisms, which will be crucial for developing angelicin-based therapies .

CAS No. 523-50-2
Product Name Angelicin
Molecular Formula C11H6O3
Molecular Weight 186.16 g/mol
IUPAC Name furo[2,3-h]chromen-2-one
Standard InChI InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H
Standard InChIKey XDROKJSWHURZGO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3
Boiling Point 360.00 to 362.00 °C. @ 760.00 mm Hg
Colorform White crystalline solid
Melting Point 140 °C
138 - 139.5 °C
Physical Description Solid; [MSDSonline]
Solid
Shelf Life Stable under recommended storage conditions.
Solubility In water, 20 mg/L
Very slightly soluble in water (20 mg/L)
Soluble in methanol and ethanol
Synonyms Furo[2,3-h]chromen-2-one; 2-Oxo-(2H)-furo(2,3-H)-1-benzopyran; Isopsoralen
Vapor Pressure 0.0000224 [mmHg]
Reference Sardari, S., et al., Pharm. Pharmacol. Commun., 6, 455 (2000)
PubChem Compound 10658
Last Modified Aug 15 2023

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